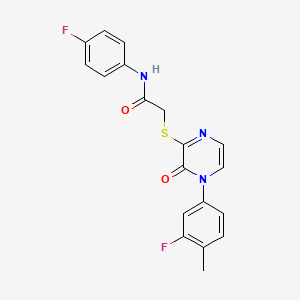
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15F2N3O2S and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, and presenting relevant data.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorinated aromatic rings : These enhance lipophilicity and may influence bioactivity.
- Dihydropyrazine core : A common motif in pharmacologically active compounds.
- Thioether linkage : This may contribute to its reactivity and interaction with biological targets.
Structural Formula
This formula indicates the presence of fluorine (F), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms, which are critical for its biological interactions.
Research indicates that the compound may exert its effects through various mechanisms, including:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against certain targets. For instance, it has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin production. The inhibitory concentration (IC50) values for related compounds indicate promising activity:
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| 9a | 0.124 ± 0.077 | Mushroom Tyrosinase |
| 9h | 0.098 ± 0.009 | Mushroom Tyrosinase |
| 9g | 0.111 ± 0.021 | Mushroom Tyrosinase |
These findings suggest that modifications to the N-phenyl acetamide functionality can significantly affect inhibitory potency.
Pharmacokinetics
The lipophilic nature of the fluorinated groups enhances the compound's absorption and distribution in biological systems. Preliminary studies suggest favorable pharmacokinetic profiles, although detailed studies are required for validation.
Study on Antitumor Activity
A recent study investigated the antitumor potential of a series of compounds structurally related to this compound. The results indicated that specific substitutions on the aromatic rings could enhance selectivity towards cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR).
Key Findings:
- Selectivity : The compound displayed higher activity against EGFR-expressing HeLa cells compared to HepG2 cells.
- Structure-Activity Relationship : Electron-withdrawing groups on the aniline ring were correlated with decreased antitumor activity.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other thiazole and acetamide derivatives, revealing that the unique combination of structural features in our compound may confer distinct biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Thiazole ring | Antibacterial properties |
| Compound B | Oxadiazole ring | Neuroprotective effects |
Propiedades
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIINKYFYOCMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













